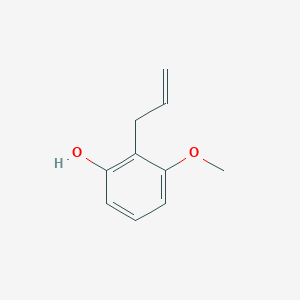

2-Allyl-3-methoxyphenol

説明

特性

分子式 |

C10H12O2 |

|---|---|

分子量 |

164.20 g/mol |

IUPAC名 |

3-methoxy-2-prop-2-enylphenol |

InChI |

InChI=1S/C10H12O2/c1-3-5-8-9(11)6-4-7-10(8)12-2/h3-4,6-7,11H,1,5H2,2H3 |

InChIキー |

ZQPSHYPSWNKGNF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1CC=C)O |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

Co-elution Challenge: this compound and eugenol share identical RT and RI values (25.46 min, 1385), necessitating mass spectrometry (MS) for differentiation .

Concentration Trends: this compound is detected at trace levels (0.002 ppm) in only one sample, whereas eugenol and 2-Methoxy-4-vinylphenol appear in higher amounts. This may reflect differences in thermal stability or matrix interactions during coffee brewing.

Functional Group Impact: The allyl group in this compound may confer lower volatility compared to vinyl or ethyl substituents in analogs like 2-Methoxy-4-vinylphenol or 4-Ethyl-2-methoxyphenol, influencing extraction efficiency .

Research Implications and Limitations

- Sensory Role: The low concentration of this compound suggests a minor contribution to coffee flavor relative to eugenol or 2-Methoxy-4-vinylphenol. However, synergistic effects with other phenolics cannot be ruled out.

- Analytical Challenges: Co-elution with eugenol underscores the importance of advanced detection methods (e.g., high-resolution MS) for accurate quantification.

- Knowledge Gaps: Limited data on this compound’s bioactivity or industrial applications highlight the need for targeted studies.

Q & A

Q. Table 1: Key Spectral Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 5.1–5.3 (allyl protons) | |

| EI-MS | m/z 178 (M) | |

| IR | 3200 cm (O-H stretch) |

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use functionals like B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. This helps predict reactivity and interaction with biological targets .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, ethanol) to study conformational stability .

- Correlation Energy Calculations: Apply Colle-Salvetti-type formulas to model electron correlation effects in phenolic systems .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Triangulation: Cross-validate data using multiple techniques (e.g., NMR, MS, X-ray crystallography) .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., 2-Methoxy-d-phenol) to clarify ambiguous proton environments in NMR .

- Statistical Analysis: Apply multivariate methods to identify outliers or systematic errors in datasets .

Basic: What synthetic routes are available for this compound?

Methodological Answer:

Q. Table 2: Example Reaction Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Claisen Rearrangement | Allyl bromide, KCO, Δ | 39% | |

| Palladium Catalysis | Pd(OAc), DMF, 80°C | 60–75% |

Advanced: How can reaction conditions be optimized for synthesizing this compound derivatives?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to maximize yield .

- Green Chemistry: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In Situ Monitoring: Use HPLC or GC-MS to track intermediate formation and adjust reaction parameters dynamically .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber glass vials to prevent photodegradation of the phenolic moiety .

- Temperature: Keep at 2–8°C for long-term storage; avoid freezing to prevent phase separation .

- Oxygen Exposure: Use argon/vacuum sealing to inhibit oxidation of the allyl group .

Advanced: How does the substitution pattern (e.g., methoxy vs. hydroxy groups) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare analogs (e.g., 3-methoxy vs. 4-methoxy derivatives) in enzyme inhibition assays. For example, methoxy groups enhance lipophilicity and membrane permeability .

- Metabolic Studies: Use radiolabeled compounds (e.g., -methoxy) to track metabolic pathways in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。